3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride is a synthetic compound that exhibits potential pharmacological properties. This compound is characterized by its unique trifluoroethyl group, which enhances its biological activity and solubility in various solvents. The hydrochloride form of this compound is often utilized to improve stability and bioavailability.
The compound can be sourced from various chemical suppliers and research institutions specializing in synthetic organic chemistry. It is commonly used in pharmaceutical research and development.
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic and antidepressant effects. Its structural characteristics suggest potential applications in the treatment of neurological disorders.
The synthesis of 3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride can be achieved through several synthetic routes. A typical method involves the following steps:
The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and to purify the final product.
The molecular structure of 3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride can be represented as follows:
The structural representation includes a piperidine ring substituted with a trifluoroethyl group and a propionic acid moiety.
The compound's InChI key is provided for database searches:
3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include bases for nucleophilic substitution and acids for esterification processes. Reaction conditions such as temperature and solvent choice significantly influence the reaction pathways and yields.
The mechanism of action for 3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride involves its interaction with specific biological targets:
Studies have shown that compounds with similar structures exhibit significant activity against various targets, suggesting that this compound could have therapeutic potential in treating disorders such as depression or anxiety .
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride has potential applications in various fields:
The trifluoromethyl (-CF₃) group has emerged as a critical pharmacophore in contemporary medicinal chemistry due to its unique physicochemical properties. This moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation, thereby extending the biological half-life of drug candidates. Simultaneously, its high Hansch hydrophobicity constant (π = 0.88) significantly improves membrane permeability without increasing basicity, enabling optimized blood-brain barrier penetration [1] [3]. Approximately 20% of FDA-approved fluorinated drugs incorporate -CF₃ groups, positioning them as the second-largest class of fluorine-containing therapeutics after monofluorinated compounds. The -CF₃ group's strong electron-withdrawing nature (σI = 0.39, σR = 0.12) also influences pKa values of adjacent functional groups, facilitating stronger hydrogen-bonding interactions with target proteins [3]. These attributes collectively explain why -CF₃-containing drugs represented 41-45% of new small-molecule FDA approvals between 2018-2019 [3].
Piperidine ranks among the most prevalent nitrogen heterocycles in CNS therapeutics due to its conformational flexibility and bioisosteric mimicry of endogenous neurotransmitters. As a privileged scaffold, it enables three-dimensional vectorality for optimal target engagement across diverse receptor classes. Piperidine-containing compounds demonstrate exceptional versatility in neurological target modulation, functioning as:
The protonatable nitrogen (pKa ~10.5) facilitates ionic interactions with aspartate residues in G-protein-coupled receptors, while its chair-boat conformational transitions permit adaptation to induced-fit binding pockets. Structural databases reveal piperidine occurs in >15% of CNS-targeting small molecules, with 4-substituted derivatives showing particular prevalence due to stereoelectronic compatibility with target binding cavities [10].
The molecular hybridization of 2,2,2-trifluoroethyl, piperidine, and propionic acid creates a multifunctional pharmacophore with complementary bioactivity-enhancing features. The trifluoroethyl group attached to the piperidine nitrogen substantially increases metabolic resistance to N-dealkylation, a common metabolic pathway for tertiary amines. Concurrently, the propionic acid moiety introduces:
Table 1: Prevalence of Key Scaffolds in CNS Therapeutics
Structural Motif | % Occurrence in CNS Drugs | Key Functional Contributions |
---|---|---|
Piperidine core | 18.7% | Conformational flexibility, basic center for target engagement |
Trifluoroethyl modification | 4.2% | Metabolic stability enhancement, lipophilicity modulation |
Carboxylic acid terminus | 22.3% | Ionic interactions, solubility modulation |
The 3-carbon linker between piperidine and carboxylic acid optimally positions the charged carboxylate approximately 7.2Šfrom the basic nitrogen, matching spatial requirements for simultaneous engagement of complementary residues in bifunctional targets like GPR40 fatty acid receptors or GABA-B receptors [6]. This strategic integration yields compounds with balanced CNS drug-likeness (clogP 1.5-3.5, TPSA 45-75Ų, MW 250-400 Da) while maintaining synthetic tractability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0